molecular formula C11H15ClN2O B13894898 9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride

9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride

Katalognummer: B13894898
Molekulargewicht: 226.70 g/mol
InChI-Schlüssel: HTLLGAANSFZYDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Oxo-3-azaspiro[55]undec-7-ene-8-carbonitrile hydrochloride is a spirocyclic compound characterized by a unique structural framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions in reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the spirocyclic framework.

Wissenschaftliche Forschungsanwendungen

9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate: Another spirocyclic compound with similar structural features.

    Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate: A related compound with a different functional group.

Uniqueness

9-Oxo-3-azaspiro[55]undec-7-ene-8-carbonitrile hydrochloride is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H15ClN2O

Molekulargewicht

226.70 g/mol

IUPAC-Name

9-oxo-3-azaspiro[5.5]undec-10-ene-10-carbonitrile;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c12-8-9-7-11(2-1-10(9)14)3-5-13-6-4-11;/h7,13H,1-6H2;1H

InChI-Schlüssel

HTLLGAANSFZYDN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCNCC2)C=C(C1=O)C#N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.